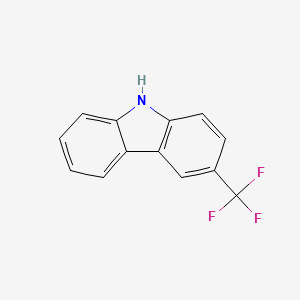

3-(trifluoromethyl)-9H-carbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(トリフルオロメチル)-9H-カルバゾール: は、有機電子材料、医薬品、材料科学など、幅広い分野で応用されているカルバゾール類に属する有機化合物です。カルバゾールコアに結合したトリフルオロメチル基は、化合物の化学的安定性と生物活性を高め、様々な分野で注目されている化合物となっています。

2. 製法

合成経路と反応条件: 一般的な方法の一つは、鈴木・宮浦カップリング反応 で、カルバゾールのボロン酸誘導体とトリフルオロメチルハライドをパラジウム触媒の存在下で反応させる方法です 。反応条件は、通常、炭酸カリウムなどの塩基とジメチルホルムアミドなどの溶媒を使用し、高温で実施されます。

工業生産方法: 3-(トリフルオロメチル)-9H-カルバゾールの工業生産では、同様の合成経路を大規模に採用することがあります。連続フローリアクターや自動化システムを使用することで、生産プロセスの効率性と収率を高めることができます。試薬と触媒の選択は、コスト効率とスケーラビリティを確保するために最適化されます。

準備方法

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boronic acid derivative of carbazole with a trifluoromethyl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide, conducted at elevated temperatures.

Industrial Production Methods: Industrial production of 3-(trifluoromethyl)-9H-carbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.

化学反応の分析

反応の種類: 3-(トリフルオロメチル)-9H-カルバゾールは、以下のような様々な化学反応を起こします。

酸化: この化合物は、酸化されてカルバゾール-3-カルボン酸誘導体となる可能性があります。

還元: 還元反応によって、カルバゾールコアは対応するジヒドロカルバゾールに変換されます。

置換: 求電子置換反応によって、カルバゾール環に様々な官能基を導入することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件で使用します。

還元: パラジウム担持炭素を用いた接触水素化。

置換: 臭素を用いたハロゲン化または塩素ガスを用いた塩素化。

主要な生成物:

酸化: カルバゾール-3-カルボン酸誘導体。

還元: ジヒドロカルバゾール誘導体。

置換: ハロゲン化カルバゾール誘導体。

科学的研究の応用

3-(Trifluoromethyl)-9H-carbazole is a chemical compound with a trifluoromethyl group attached to the carbazole structure. It is investigated for applications in organic electronics, particularly in organic light-emitting diodes and organic photovoltaics, due to its unique electronic properties. The trifluoromethyl group enhances the electronic characteristics of the carbazole, making it of interest in material science and organic chemistry. Studies suggest that trifluoromethyl substitutions can alter energy levels and improve stability compared to non-fluorinated counterparts.

Potential Applications of this compound

- Organic Electronics : this compound is considered for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) because of its electronic properties. The introduction of the trifluoromethyl group can modify the electronic characteristics of the carbazole core.

- Single-Electron Photoreductants : Carbazole derivatives have electrondonating capabilities, making them of interest as photoinduced single-electron reductants .

- Carbazole-metal-amides: Applications with carbene ligands have emerged as emitters in high-performance organic materials .

- Drug development: Carbazole derivatives are being explored for drug development .

- Oligonucleotides synthesis: Carbazole derivatives can be used in the synthesis of modified oligonucleotides to improve mismatch discrimination and resistance toward nucleolytic digestion .

Electronic Properties

The trifluoromethyl group's electron-withdrawing nature influences the electronic properties of this compound. Compounds with trifluoromethyl substitutions often exhibit altered energy levels and improved stability compared to their non-fluorinated counterparts.

Spectroscopic Data

Complexes of carbazole exhibit π–π* transitions at approximately 270 nm, attributed to intra-ligand (IL) transitions of the CAAC carbene, and weaker progressions around 300–310 and 360–375 nm, ascribed to π–π* IL transitions of the amide . A broad, low-energy absorption band is assigned largely to ligand-to-ligand CT transitions {π(carbazole)–π*(CAAC)} .

Patents

Patents are available for this chemical structure .

Safety and Use

作用機序

3-(トリフルオロメチル)-9H-カルバゾールの作用機序は、特定の分子標的との相互作用に関与しています。トリフルオロメチル基は、化合物が酵素や受容体に結合して活性を調節する能力を高めます。 この相互作用は、酵素活性の阻害やシグナル伝達経路の変化など、様々な生物学的効果をもたらす可能性があります 。

類似化合物との比較

類似化合物:

- 3-(トリフルオロメチル)フェニルカルバゾール

- 3-(トリフルオロメチル)アニリン

- 3-(トリフルオロメチル)ベンゼン

比較: 他のトリフルオロメチル置換化合物と比較して、3-(トリフルオロメチル)-9H-カルバゾールは、カルバゾールコアの存在によりユニークな特性を示します。この構造は、追加の安定性と電子特性を提供し、有機電子材料や医薬品への応用に適しています。 トリフルオロメチル基は、さらに化学的および生物学的活性を高め、他の類似化合物と差別化されています 。

生物活性

3-(Trifluoromethyl)-9H-carbazole is a derivative of carbazole, a compound known for its diverse biological activities. The trifluoromethyl group enhances the compound's lipophilicity and electronic properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its potential applications in treating various diseases, including cancer and infections.

Anticancer Properties

Research indicates that compounds derived from carbazole structures exhibit significant anticancer activity. For instance, studies have shown that certain carbazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Case Study : A study synthesized several carbazole derivatives, including this compound, which demonstrated potent cytotoxicity against human cancer cells. The half-maximal inhibitory concentration (IC50) values were reported to be below 10 µg/mL for several derivatives, indicating strong anticancer potential .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial and fungal strains.

- Table 1: Antimicrobial Activity of Carbazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| Candida albicans | 6.25 µg/mL | |

| Cryptococcus neoformans | 6.25 µg/mL |

These findings suggest that the trifluoromethyl group contributes to enhanced antimicrobial efficacy .

Anti-parasitic Activity

Another significant area of research is the anti-parasitic activity of carbazole derivatives, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT).

- Case Study : A recent study evaluated a series of carbazole analogs, including this compound, for their potency against T. brucei. Compounds showed varying degrees of activity with selectivity indices indicating potential for therapeutic application .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of carbazole derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and biological interactions.

特性

IUPAC Name |

3-(trifluoromethyl)-9H-carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h1-7,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFJDDMRCMCZMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。